2,6-Dimetilbifenil-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2,6-Dimethylbiphenyl-4-ol often involves complex chemical reactions that yield derivatives with varied functional groups. For example, the synthesis of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, an analogue of the calcium channel antagonist nifedipine, demonstrates the intricate steps involved in producing compounds with specific structural features (Palmer & Andersen, 1996).

Molecular Structure Analysis

The molecular structure of related compounds is critically analyzed through techniques such as X-ray crystallography. For instance, the structural analysis of various dimethyl bithiophenedicarboxylates has provided insights into the planarity and conformation of thiophene rings, which are essential for understanding the electronic properties and reactivity of these molecules (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

2,6-Dimethylbiphenyl-4-ol and its derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. The reactivity and pharmacological activity of calcium channel antagonists, for instance, demonstrate the chemical versatility and the significance of molecular structure in determining biological activity (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).

Physical Properties Analysis

The physical properties of compounds related to 2,6-Dimethylbiphenyl-4-ol, such as melting points and solubility, are crucial for their practical application. The synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers provide valuable data on solubility and molecular orientation, essential for their use as organic semiconductors (Kashiki, Kohara, Osaka, Miyazaki, & Takimiya, 2011).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity towards other compounds and stability under various conditions, is vital. The study of molecular complexes with alcohols and the determination of crystal structures offer insights into intermolecular interactions and potential applications in materials science (Toda, Tanaka, & Mak, 1985).

Aplicaciones Científicas De Investigación

Propiedades químicas

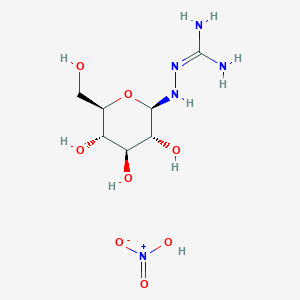

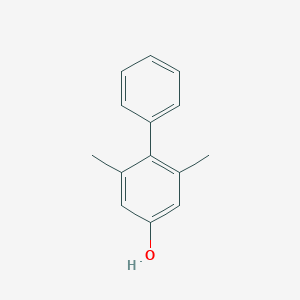

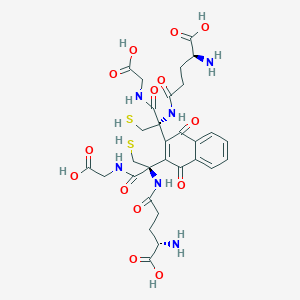

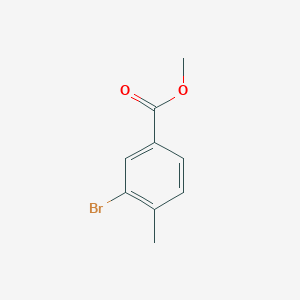

“2,6-Dimetilbifenil-4-ol” es un compuesto químico con la fórmula empírica C14H14O . Es una sustancia sólida con un peso molecular de 198.26 . La cadena SMILES para este compuesto es OC1=CC=C (C=C1)C2=C (C)C=CC=C2C .

Metodologías sintéticas

Este compuesto está involucrado en varias reacciones químicas metaladas relacionadas con andamios de bifenilo, como Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cianación, aminación y varias reacciones de sustitución electrofílica. .

Quiralidad axial

Se discuten las condiciones previas requeridas para la existencia de quiralidad axial en compuestos biarílicos. . Además, se discute el atropisomerismo como un tipo de quiralidad axial en moléculas de bifenilo. .

Aplicaciones biológicas y medicinales

Las estructuras de bifenilo juegan un papel crucial en los ingredientes farmacéuticos activos (API) . Una gran cantidad de derivados de bifenilo están patentados y se utilizan ampliamente en medicina como fármacos antiandrogénicos, inmunosupresores, antifúngicos, antibacterianos, antimicrobianos, antiinflamatorios, antiproliferativos, para la osteoporosis, antihipertensivos, antitumorales, inhibidores de la actividad de la β-glucuronidasa, agentes antileucémicos hipotensores, anticolinesterásicos, antidiabéticos y antimaláricos. .

Papel en los diodos orgánicos emisores de luz (OLED)

Los derivados de bifenilo se utilizan para producir capas fluorescentes en diodos orgánicos emisores de luz (OLED) .

Bloques de construcción para cristales líquidos básicos

Los derivados de bifenilo son intermedios significativos en la química orgánica y son la parte estructural de una amplia gama de compuestos con actividades farmacológicas.

Safety and Hazards

2,6-Dimethylbiphenyl-4-ol is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage . It should be stored locked up and disposed of to an approved waste disposal plant .

Propiedades

IUPAC Name |

3,5-dimethyl-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOXPYDCDWDMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618593 | |

| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100444-43-7 | |

| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)